4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE
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Overview
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE is a complex organic compound with a unique structure that combines benzotriazole and phthalonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole derivative, followed by its coupling with a phthalonitrile derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry. Additionally, the compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile: Shares the benzotriazole and phthalonitrile moieties but lacks the benzyloxy group.
4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid: Contains a benzotriazole moiety but has a carboxylic acid group instead of the phthalonitrile and benzyloxy groups.
Uniqueness
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(BENZYLOXY)PHENOXY]-2-CYANOPHENYL CYANIDE is unique due to the presence of both benzotriazole and phthalonitrile moieties, along with the benzyloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Properties
Molecular Formula |
C27H17N5O2 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-(4-phenylmethoxyphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C27H17N5O2/c28-16-20-14-26(32-25-9-5-4-8-24(25)30-31-32)27(15-21(20)17-29)34-23-12-10-22(11-13-23)33-18-19-6-2-1-3-7-19/h1-15H,18H2 |
InChI Key |
MYQXAONAPAIARL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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